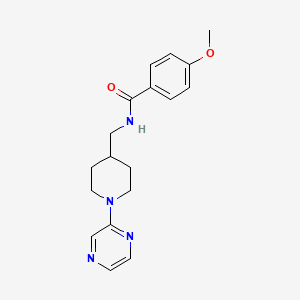

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide moiety and various substituents have been studied for their affinity and selectivity towards different receptors, such as dopamine D(4) receptors , and for their potential use in medical imaging as PET agents . These studies suggest that the compound may also have interesting binding properties or could be useful in diagnostic imaging.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of a PET agent involved nine steps starting from 2,6-difluorobenzoic acid . The synthesis process can be complex and may yield the final product in low overall chemical yield, indicating the need for optimization. The synthesis of similar compounds has also been achieved using microwave-assisted reactions, which can offer advantages in terms of simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods can provide detailed information about the crystal system, lattice constants, and molecular geometry. For example, a related compound was found to crystallize in a triclinic system with specific lattice constants . Theoretical calculations, such as density functional theory (DFT), can also predict electronic properties like HOMO and LUMO energies, which are crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. The molecular electrostatic potential (MEP) surface map can be used to investigate the chemical reactivity, and theoretical calculations can help in understanding the potential energy surface (PES) of the molecule . These analyses are essential for predicting how the compound might interact with biological targets or participate in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be characterized using techniques like thermal analysis, IR spectroscopy, and NMR spectroscopy . For example, different polymorphs of a related compound showed distinct thermal behaviors, indicating differences in their stability . These properties are important for the practical application of the compound, including its formulation into a drug or its use in diagnostic procedures.

Scientific Research Applications

Structural Analysis and Material Science

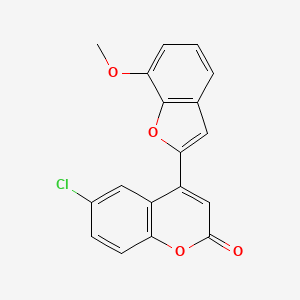

Compounds with structural similarities to "4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" have been analyzed for their crystal structures to understand their molecular configurations and potential for material science applications. For instance, the crystal structure of a pyran derivative was elucidated using X-ray diffraction, highlighting its potential for antimicrobial activities and material science applications due to its stable crystalline form (Okasha et al., 2022).

Medicinal Chemistry and Pharmacology

Research in medicinal chemistry has focused on developing compounds with specific pharmacological activities. Analogs of the query compound have been explored for their binding affinities to various receptors, indicating their potential as ligands in receptor studies or as therapeutic agents. For example, benzamide derivatives have been investigated for their serotonin receptor agonist activity, suggesting their use in treating gastrointestinal disorders (Sonda et al., 2003). Another study synthesized kojic acid derivatives, including those with piperazine substitutions, to explore their anticonvulsant activities, demonstrating the compound's relevance in neurological research (Aytemir et al., 2010).

Drug Discovery and Development

Compounds structurally related to "this compound" have been part of drug discovery efforts targeting various diseases. Research on pyrazinamide Mannich bases and their antitubercular properties exemplifies how modifications of the chemical structure can lead to significant antimycobacterial activity, providing insights into tuberculosis treatment strategies (Sriram et al., 2006).

properties

IUPAC Name |

4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJRRVXNVFGEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)

![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)